Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate
Description
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and methyl substituents at the 2S and 3R positions of the piperazine ring. This stereochemical configuration imparts distinct physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. Piperazine derivatives are widely used in drug discovery due to their ability to modulate solubility, bioavailability, and target binding through hydrogen bonding and steric effects .
Properties
IUPAC Name |
tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N(CCN1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate typically involves the reaction of cis-2,3-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: N-oxides of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate is explored for its potential in drug development:
- Central Nervous System (CNS) Disorders: The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. It has shown promise in inhibiting human acetylcholinesterase, an enzyme linked to neurodegeneration .
- Pharmacological Studies: Research indicates that piperazine derivatives can modulate ion channels and receptor activities, which is crucial for developing new therapeutic agents .
Agrochemicals
The compound serves as an intermediate in synthesizing various agrochemicals. Its stability and reactivity allow for the production of compounds that enhance crop protection and yield .
Materials Science
In materials science, this compound is utilized in creating specialty chemicals. Its unique properties make it suitable for developing advanced materials with specific functionalities .
Case Study 1: Neuroprotective Agents
A study demonstrated that derivatives of piperazine can inhibit acetylcholinesterase effectively. The structure of this compound allows it to interact with the enzyme's active site, suggesting its potential as a neuroprotective agent .
Case Study 2: Agrochemical Synthesis
Research highlighted the use of this compound in synthesizing novel agrochemicals that exhibit enhanced efficacy against pests while being environmentally friendly. The synthesis process was optimized to improve yield and reduce waste .
Mechanism of Action
The mechanism of action of tert-butyl cis-2,3-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of tert-butyl and dimethyl groups influences its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, alteration of receptor conformation, or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Diastereomers
- tert-Butyl (2R,3R)-2,3-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0):
This diastereomer differs in the configuration of the methyl groups (2R,3R vs. 2S,3R). The altered stereochemistry impacts molecular conformation, leading to differences in solubility and reactivity. For example, the (2R,3R) isomer may exhibit lower solubility in polar solvents due to enhanced steric hindrance . - tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS: 574007-66-2): The 2,6-dimethyl substitution creates a linear spatial arrangement compared to the 2,3-dimethyl analog.
Enantiomers
- The cyclopropyl group introduces ring strain, enhancing electrophilic reactivity compared to methyl groups .
Positional Isomers
- tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 147081-29-6):
The 3,5-dimethyl substitution creates a symmetrical structure, increasing crystallinity (melting point ~120–125°C) compared to the asymmetrical 2,3-dimethyl derivative . - tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS: 639068-43-2):
This isomer’s cis configuration allows for intramolecular hydrogen bonding, which may stabilize specific conformations during protein-ligand interactions .
Functionalized Derivatives
- tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
The addition of a thiadiazole ring introduces π-π stacking capabilities, enhancing binding affinity to hydrophobic enzyme pockets. This contrasts with the target compound’s methyl groups, which primarily contribute to steric effects . - tert-Butyl (3S)-3-(3,4-dichlorophenyl)piperazine-1-carboxylate (CAS: 1241681-54-8):
The dichlorophenyl substituent increases lipophilicity (logP ~3.5) compared to the target compound (logP ~2.1), improving blood-brain barrier penetration but reducing aqueous solubility .
Table 1: Key Properties of Selected Compounds
Biological Activity
Tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate, with the chemical formula and CAS number 1932164-94-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Weight : 214.31 g/mol
- Purity : 97%
- Structure : The compound features a piperazine ring substituted with tert-butyl and two methyl groups, contributing to its unique properties.
Pharmacological Potential
This compound has been investigated for its role as a pharmacological agent. Its structural characteristics suggest potential interactions with various biological targets.
- CFTR Activation : Recent studies indicate that compounds similar to this compound can activate the cystic fibrosis transmembrane conductance regulator (CFTR). This is significant for therapeutic strategies aimed at treating cystic fibrosis and other chloride channel-related disorders .
- Inhibition Studies : Research has also evaluated the compound's inhibitory effects on certain enzymes and receptors. For instance, structure-activity relationship (SAR) studies have indicated that modifications to the piperazine structure can enhance or diminish biological activity .
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Activation of Chloride Channels : In vitro assays demonstrated that modifications to the piperazine structure can lead to varying degrees of CFTR activation. For example, a study measuring CFTR channel activity showed that certain analogues exhibited enhanced activation compared to baseline controls .
- Toxicity Assessments : Toxicological evaluations are crucial in determining the safety profile of new compounds. Preliminary assessments of related piperazine derivatives have shown low toxicity levels in cell-based assays, suggesting a favorable safety margin for further development .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The following general steps outline a common synthetic route:
- Formation of Piperazine Ring : The initial step involves the cyclization of appropriate amine precursors.
- Functionalization : Subsequent reactions introduce the tert-butyl and methyl substituents onto the piperazine ring.
- Carboxylation : The final step involves the introduction of the carboxylate group to yield the desired compound.
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions starting with a piperazine core functionalized with tert-butyl and methyl groups. A key step is the Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to prevent unwanted side reactions. For example, in related compounds, Boc-protected piperazine derivatives are synthesized by reacting 1,1-dimethylethylamine with activated carbonyl intermediates under controlled conditions (e.g., THF solvent at 0°C) . Stereochemical control is achieved using chiral catalysts or resolving agents, followed by purification via column chromatography or recrystallization. Confirmation of enantiomeric excess (ee) is performed using chiral HPLC or polarimetry .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure and stereochemistry. For example, in similar compounds, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while piperazine protons show splitting patterns between 2.5–4.0 ppm .
- Mass Spectrometry (LCMS/ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. Fragmentation patterns help identify functional groups .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained, as seen in studies of tert-butyl piperazine derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the 2S,3R configuration influence reactivity in downstream applications, such as PROTAC synthesis?
Methodological Answer: The 2S,3R configuration affects spatial orientation, impacting binding to biological targets. For instance, in PROTAC (Proteolysis-Targeting Chimera) linker design, stereochemistry determines the proximity between the target protein and E3 ubiquitin ligase. Computational modeling (e.g., molecular docking) and kinetic studies are used to optimize stereospecific interactions. Experimental validation includes enzymatic assays and cellular degradation efficiency tests, as demonstrated in PROTAC linker studies .
Q. What strategies mitigate racemization during functionalization of this compound?
Methodological Answer: Racemization risks arise during acidic/basic conditions or high-temperature reactions. Mitigation strategies include:
- Low-Temperature Reactions : Conducting acylations or alkylations at 0–5°C to minimize epimerization .
- Protecting Group Selection : Using orthogonal protecting groups (e.g., Fmoc for amines) to reduce side reactions .
- In Situ Monitoring : Employing real-time FT-IR or Raman spectroscopy to detect chiral integrity during synthesis .
Q. How do steric and electronic effects of the tert-butyl and dimethyl groups impact nucleophilic substitution reactions on the piperazine ring?
Methodological Answer: The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at adjacent positions. Electronic effects from the dimethyl groups alter electron density on the piperazine nitrogen, modulating reactivity. For example, in SN2 reactions, bulky substituents reduce reaction rates, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures. Kinetic studies and Hammett plots quantify these effects, as shown in piperazine derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
